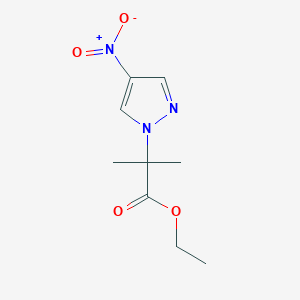

ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate

Description

Historical Development of Pyrazole-Based Research

The study of pyrazole derivatives originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole core structure in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for functionalization techniques. By the mid-20th century, researchers recognized pyrazole’s potential in medicinal chemistry, exemplified by phenylbutazone’s anti-inflammatory properties. The introduction of nitro groups to pyrazole systems began in the 1970s, driven by demands for explosives and pharmaceuticals. For instance, 3-nitropyrazole (3-NP) emerged as a critical intermediate for synthesizing high-energy materials like 3,4-dinitropyrazole. These advancements established nitro-pyrazoles as a distinct subclass, enabling targeted modifications such as the ethyl ester functionalization seen in ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate.

Academic Significance of Nitro-Substituted Pyrazole Derivatives

Nitro-substituted pyrazoles exhibit unique electronic and steric properties due to the nitro group’s strong electron-withdrawing effects. This modification enhances thermal stability—critical for applications in energetic materials—with decomposition temperatures exceeding 260°C. In medicinal chemistry, nitro-pyrazoles serve as precursors for antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). For example, 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives demonstrate minimum inhibitory concentrations (MIC) below 1 μg/ml against MRSA biofilms. The nitro group also facilitates regioselective reactions, enabling precise functionalization at the 4-position, as seen in this compound.

Table 1: Key Applications of Nitro-Substituted Pyrazoles

Evolution of Scientific Literature on Pyrazole Functionalization

Early literature focused on pyrazole’s basic synthesis and reactivity, as seen in Knorr’s 1883 work. The 1970s marked a shift toward nitration studies, with Habraken’s synthesis of 3-NP via N-nitropyrazole isomerization. Recent decades have seen exponential growth in functionalization techniques, particularly for pharmaceutical applications. Between 2010 and 2023, over 15 pyrazole-based drugs received FDA approval, including kinase inhibitors like pirtobrutinib and anti-HIV agents like lenacapavir. Methodological advances, such as continuous flow reactors for nitro-pyrazole synthesis, have improved yields and scalability. However, literature on 4-nitro-1H-pyrazole derivatives remains sparse, with this compound primarily documented in patent applications and specialty chemical catalogs.

Current Research Landscape and Knowledge Gaps

Contemporary studies prioritize dual-use nitro-pyrazoles for both medicinal and industrial applications. For instance, sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate demonstrates potential as a biodegradable ligand in catalytic systems. Despite progress, critical gaps persist:

- Synthetic Challenges : Current methods for 4-nitro-pyrazoles rely on harsh nitrating agents, limiting scalability. Green chemistry approaches using ionic liquids or microwave assistance remain underexplored.

- Structure-Activity Relationships (SAR) : The impact of ester substituents (e.g., ethyl vs. methyl groups) on bioactivity lacks systematic analysis.

- Computational Modeling : Predictive models for nitro-pyrazole reactivity and stability are underdeveloped, hindering rational design.

Properties

IUPAC Name |

ethyl 2-methyl-2-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-4-16-8(13)9(2,3)11-6-7(5-10-11)12(14)15/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZCNFCBCVDIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine derivatives with acetylenic ketones.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazole derivatives, and carboxylic acids.

Scientific Research Applications

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: Pyrazole derivatives are used in the development of functional materials, including dyes, sensors, and catalysts.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. | Purity |

|---|---|---|---|---|---|

| Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (Target) | C₉H₁₃N₃O₄ | 227.22 | 4-NO₂, ethyl ester, 2-methyl branch | 1002243-73-3 | 97% |

| Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate | C₈H₁₁N₃O₄ | 213.19 | 4-NO₂, methyl ester, 3-substitution | 1005669-96-4 | 97% |

| Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate | C₉H₁₃N₃O₄ | Not reported | 4-NO₂, ethyl ester, butanoate chain | 1005668-54-1 | Not reported |

| Ethyl 2-methyl-2-(4-boronate-1H-pyrazol-1-yl)propanoate (Boronate analog) | C₁₅H₂₅BN₂O₄ | 308.18 | 4-Boronate ester, ethyl ester | 1201657-32-0 | Not reported |

| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | C₈H₁₃N₃O₂ | 183.21 (calculated) | 4-NH₂, ethyl ester | 1417567-78-2 | Not reported |

| 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 (calculated) | 4-CH₃, carboxylic acid | 1005582-20-6 | 95% |

Key Observations :

Ester Chain Length: The butanoate analog (C₉H₁₃N₃O₄) has a longer alkyl chain than the target compound, likely increasing lipophilicity and altering pharmacokinetic properties .

Substituent Effects: The boronate analog (C₁₅H₂₅BN₂O₄) introduces a Suzuki coupling-ready functional group, expanding utility in cross-coupling reactions . The amino-substituted analog (C₈H₁₃N₃O₂) replaces NO₂ with NH₂, switching from electron-withdrawing to electron-donating effects. This may increase nucleophilicity at the pyrazole ring . The carboxylic acid derivative (C₇H₁₀N₂O₂) lacks the ester group, increasing polarity and acidity, which could favor salt formation or coordination chemistry .

Positional Isomerism: The methyl ester analog substitutes the pyrazole at the 3-position of the propanoate chain (vs. 2-position in the target), altering conformational flexibility and intermolecular interactions .

Biological Activity

Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H14N4O4

- Molecular Weight : 242.25 g/mol

- CAS Number : [insert CAS number if available]

The compound features a nitro group on the pyrazole ring, which can influence its biological activity by enhancing lipophilicity and affecting binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the compound's binding affinity to these targets, leading to modulation of biochemical pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It can interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in various cancer cell types, with a notable effect on breast cancer cells.

Findings :

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis

Research on Enzyme Inhibition

Another significant study focused on the compound's role as an inhibitor of specific enzymes related to metabolic diseases. It was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could have implications for diabetes treatment.

| Enzyme | Inhibition Percentage |

|---|---|

| DPP-IV | 70% at 20 µM |

| ACE | 40% at 20 µM |

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., pyrazole substitution pattern) and detects hydrolytic byproducts .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical MW: 255.23 g/mol for C₁₀H₁₃N₃O₄) and fragmentation patterns .

Advanced Consideration : Chiral HPLC or capillary electrophoresis assesses enantiomeric purity if stereocenters are present. Stability studies under accelerated conditions (e.g., 40°C/75% RH) coupled with LC-MS monitor degradation pathways (e.g., ester hydrolysis to the carboxylic acid analog ).

How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole derivatives?

Advanced Research Focus

Discrepancies in bond lengths or angles between computational models and experimental data often arise from crystal packing effects. For example:

- X-ray refinement with SHELXL : Rigid-body refinement and TWIN commands address twinning or disorder in nitro-group orientations .

- Comparative analysis : Overlaying crystal structures of analogs (e.g., 4-chloro vs. 4-nitro derivatives) identifies substituent-dependent conformational changes .

Methodology : Deposit crystallographic data in the Cambridge Structural Database (CSD) and use Mercury software for intermolecular interaction analysis (e.g., hydrogen bonding, π-π stacking) .

What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Advanced Research Focus

- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes to measure IC₅₀ values. Structural analogs with nitro groups show enhanced binding to kinases like EGFR .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) test against Gram-positive/negative bacteria. Nitro groups may confer activity via redox cycling, generating reactive oxygen species (ROS) .

Data Interpretation : Compare dose-response curves with positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell viability assays (e.g., MTT) .

How do solvent and pH conditions affect the compound’s stability during long-term storage?

Q. Basic Research Focus

- Solvent choice : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis. Aqueous buffers (pH > 7) accelerate ester degradation .

- Stability monitoring : Periodic HPLC analysis quantifies degradation products (e.g., free carboxylic acid ).

Advanced Consideration : Forced degradation studies under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions identify vulnerable functional groups. Kinetic modeling (Arrhenius equation) predicts shelf life .

What computational strategies predict the compound’s ADMET properties for preclinical development?

Q. Advanced Research Focus

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability, logP (predicted ~1.5 for this ester), and CYP450 inhibition. Nitro groups may raise hepatotoxicity flags .

- Metabolite identification : Molecular docking (AutoDock Vina) simulates interactions with cytochrome P450 enzymes. Potential metabolites include reduced nitro groups (amine derivatives) .

Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes) .

What are the implications of contradictory bioactivity data between this compound and its 4-chloro analog?

Advanced Research Focus

Contradictions may arise from differences in:

- Electrophilicity : The nitro group’s stronger electron-withdrawing effect enhances reactivity toward thiols (e.g., glutathione), reducing intracellular availability compared to chloro analogs .

- Metabolic stability : Nitro-reductase activity in certain cell lines may detoxify the compound, masking true potency .

Resolution : Perform parallel assays in isogenic cell lines (with/without nitroreductase expression) and use proteomics to map target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.